molecular formula C22H22ClFN4O3S B2653351 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1216441-27-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2653351
CAS No.: 1216441-27-8
M. Wt: 476.95
InChI Key: FXVNLXYFEXYPMS-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the imidazole and fluorobenzo[d]thiazole moieties. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride
  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This fluorine substitution may enhance the compound’s stability, binding affinity, or selectivity compared to its analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-18-6-3-5-16(20(18)30-2)21(28)27(11-4-10-26-12-9-24-14-26)22-25-17-8-7-15(23)13-19(17)31-22;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNLXYFEXYPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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